
Argatroban Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Argatroban Ethyl Ester is a synthetic compound derived from L-arginine. It is a direct thrombin inhibitor used primarily as an anticoagulant for the prevention and treatment of thrombosis, particularly in patients with heparin-induced thrombocytopenia . This compound is known for its ability to inhibit thrombin, a key enzyme in the coagulation process, thereby preventing the formation of blood clots .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Argatroban Ethyl Ester involves several steps. One common method starts with N-Boc-N’-nitro-L-arginine methyl ester and (2R,4R)-4-methyl-2-piperidine ethyl formate as raw materials . The synthesis proceeds through the catalysis of tert-butyl alcohol alkali metal salt to form the intermediate (2R,4R)-ethyl-1-((S)-2-(tert-butoxyamido-5-(3-nitroguanidine) valeryl)-4-methylpiperidine-2-carboxylic acid ethyl ester .
Industrial Production Methods
In industrial settings, the production of this compound involves adsorption by strong basic ion exchange resin, followed by elution and reduced-pressure concentration . The product is then neutralized with an acid solution, catalytically hydrogenated, and recrystallized to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Argatroban Ethyl Ester undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by either an acid or a base, leading to the formation of carboxylic acids and alcohols.
Aminolysis: Reaction with ammonia or primary/secondary amines to yield amides.
Common Reagents and Conditions
Hydrolysis: Typically involves water and an acid or base catalyst.
Aminolysis: Involves ammonia or alkyl amines.
Major Products
Hydrolysis: Produces carboxylic acids and alcohols.
Aminolysis: Produces amides.
Applications De Recherche Scientifique
Argatroban Ethyl Ester has a wide range of applications in scientific research:
Mécanisme D'action
Argatroban Ethyl Ester exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions, including fibrin formation, activation of coagulation factors V, VIII, and XIII, protein C, and platelet aggregation . It is highly selective for thrombin, with an inhibitory constant (K_i) of 0.04 µM . The compound binds reversibly to the thrombin active site, preventing the conversion of fibrinogen to fibrin and subsequent clot formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bivalirudin: Another direct thrombin inhibitor used in similar clinical settings.
Dabigatran: An oral direct thrombin inhibitor with a different pharmacokinetic profile.
Uniqueness
Argatroban Ethyl Ester is unique in its reversible binding to thrombin and its ability to inhibit both free and clot-associated thrombin . Unlike some other anticoagulants, it does not require antithrombin as a cofactor, making it effective in a broader range of clinical scenarios .
Propriétés
Numéro CAS |
2739760-40-6 |
|---|---|
Formule moléculaire |
C25H40N6O5S |
Poids moléculaire |
536.7 g/mol |
Nom IUPAC |
ethyl (2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylate |
InChI |
InChI=1S/C25H40N6O5S/c1-4-36-24(33)20-14-16(2)10-12-31(20)23(32)19(8-6-11-28-25(26)27)30-37(34,35)21-9-5-7-18-13-17(3)15-29-22(18)21/h5,7,9,16-17,19-20,29-30H,4,6,8,10-15H2,1-3H3,(H4,26,27,28)/t16-,17?,19+,20-/m1/s1 |
Clé InChI |
OQUZJZRZDUBLPU-QVWUYWAGSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1C[C@@H](CCN1C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C)C |
SMILES canonique |
CCOC(=O)C1CC(CCN1C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


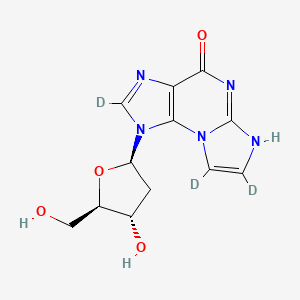
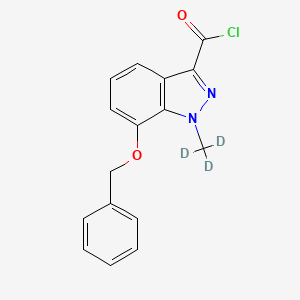
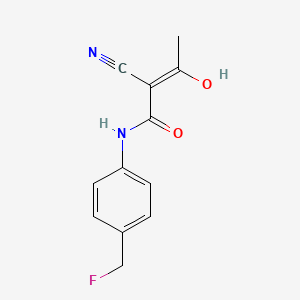


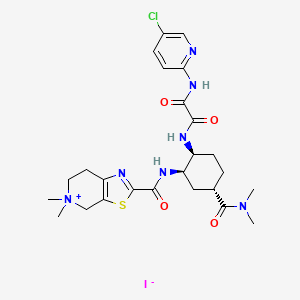
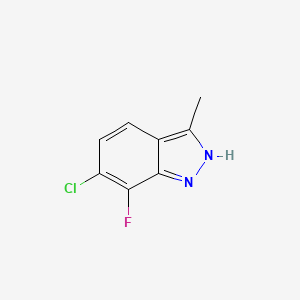
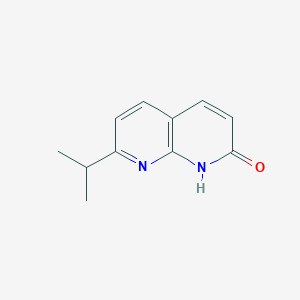
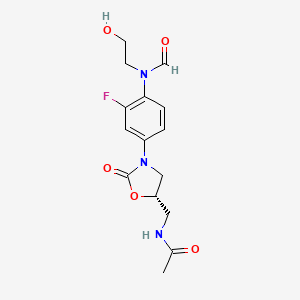
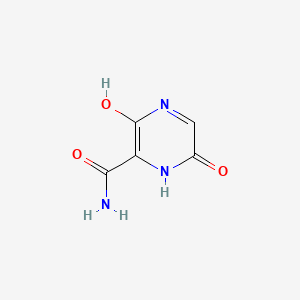
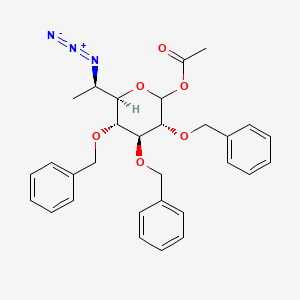

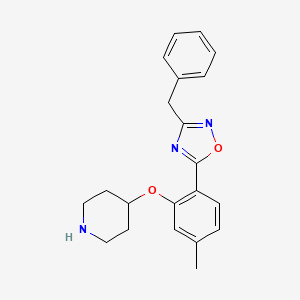
![3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxide](/img/structure/B13845369.png)
